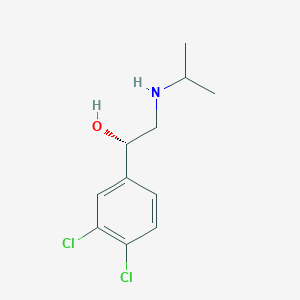![molecular formula C23H25Cl2N4O4P B15194384 4-[[7-chloro-5-(2-chlorophenyl)-3H-1,4-benzodiazepin-2-yl]oxy-morpholin-4-ylphosphoryl]morpholine CAS No. 59349-85-8](/img/structure/B15194384.png)
4-[[7-chloro-5-(2-chlorophenyl)-3H-1,4-benzodiazepin-2-yl]oxy-morpholin-4-ylphosphoryl]morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[[7-chloro-5-(2-chlorophenyl)-3H-1,4-benzodiazepin-2-yl]oxy-morpholin-4-ylphosphoryl]morpholine is a complex organic compound that belongs to the class of benzodiazepines. Benzodiazepines are known for their psychoactive properties and are commonly used in the treatment of anxiety, insomnia, and other related disorders. This particular compound is characterized by its unique structure, which includes a benzodiazepine core, chlorophenyl groups, and morpholine rings.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[7-chloro-5-(2-chlorophenyl)-3H-1,4-benzodiazepin-2-yl]oxy-morpholin-4-ylphosphoryl]morpholine typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Benzodiazepine Core: This is usually achieved through the condensation of o-phenylenediamine with a suitable aldehyde or ketone under acidic conditions.
Introduction of Chlorophenyl Groups: Chlorination reactions are employed to introduce the chlorophenyl groups into the benzodiazepine core.
Attachment of Morpholine Rings: The morpholine rings are introduced through nucleophilic substitution reactions, where morpholine reacts with the benzodiazepine intermediate.
Phosphorylation: The final step involves the phosphorylation of the morpholine rings, typically using phosphoryl chloride or similar reagents under controlled conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. Purification steps such as recrystallization and chromatography are employed to isolate the final product.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine rings, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the benzodiazepine core, potentially converting it to dihydrobenzodiazepine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate (K2CO3).
Major Products
Oxidation: N-oxides of the morpholine rings.
Reduction: Dihydrobenzodiazepine derivatives.
Substitution: Various substituted benzodiazepine derivatives depending on the nucleophile used.
科学的研究の応用
4-[[7-chloro-5-(2-chlorophenyl)-3H-1,4-benzodiazepin-2-yl]oxy-morpholin-4-ylphosphoryl]morpholine has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex benzodiazepine derivatives.
Biology: Studied for its potential effects on neurotransmitter systems and its interactions with various receptors.
Medicine: Investigated for its potential therapeutic effects in treating anxiety, insomnia, and other neurological disorders.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in analytical chemistry.
作用機序
The compound exerts its effects primarily through its interaction with the gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, it enhances the inhibitory effects of GABA, leading to sedative, anxiolytic, and muscle relaxant properties. The molecular targets include the GABA-A receptor subunits, and the pathways involved are related to the modulation of chloride ion channels, resulting in hyperpolarization of neuronal membranes.
類似化合物との比較
Similar Compounds
Diazepam: Another benzodiazepine with similar anxiolytic and sedative properties.
Lorazepam: Known for its strong anxiolytic effects and shorter half-life compared to diazepam.
Clonazepam: Used primarily for its anticonvulsant properties.
Uniqueness
4-[[7-chloro-5-(2-chlorophenyl)-3H-1,4-benzodiazepin-2-yl]oxy-morpholin-4-ylphosphoryl]morpholine is unique due to its dual morpholine rings and phosphoryl group, which may contribute to distinct pharmacokinetic and pharmacodynamic properties compared to other benzodiazepines. This structural uniqueness could potentially lead to different therapeutic applications and side effect profiles.
特性
CAS番号 |
59349-85-8 |
|---|---|
分子式 |
C23H25Cl2N4O4P |
分子量 |
523.3 g/mol |
IUPAC名 |
4-[[7-chloro-5-(2-chlorophenyl)-3H-1,4-benzodiazepin-2-yl]oxy-morpholin-4-ylphosphoryl]morpholine |
InChI |
InChI=1S/C23H25Cl2N4O4P/c24-17-5-6-21-19(15-17)23(18-3-1-2-4-20(18)25)26-16-22(27-21)33-34(30,28-7-11-31-12-8-28)29-9-13-32-14-10-29/h1-6,15H,7-14,16H2 |
InChIキー |
VXISBDNNOGKEHX-UHFFFAOYSA-N |
正規SMILES |
C1COCCN1P(=O)(N2CCOCC2)OC3=NC4=C(C=C(C=C4)Cl)C(=NC3)C5=CC=CC=C5Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


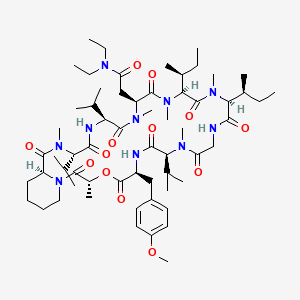
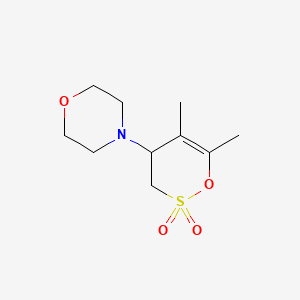
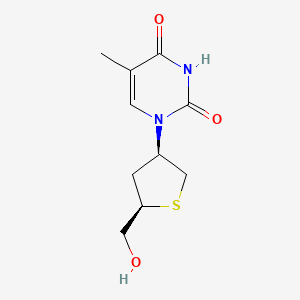
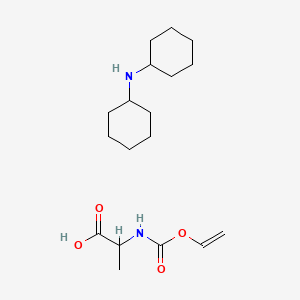
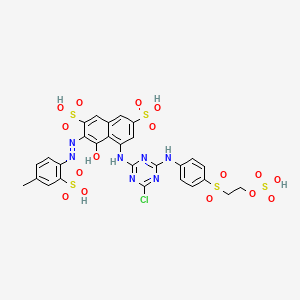

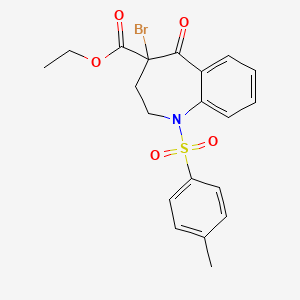
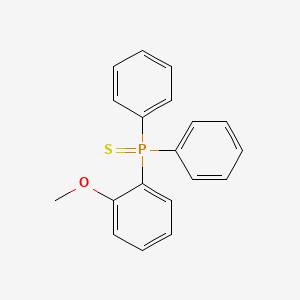
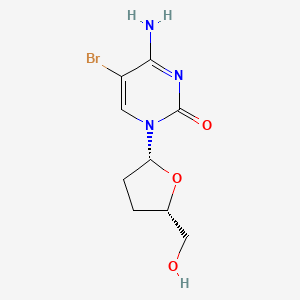
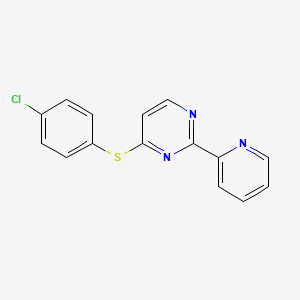
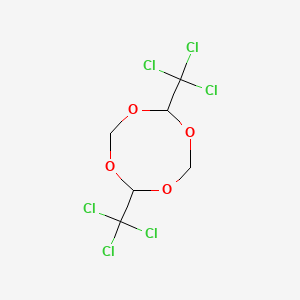
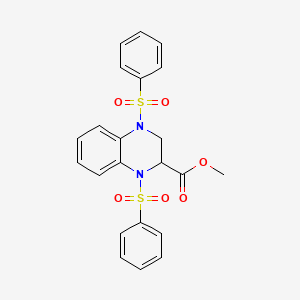
![[4-[4-(2-Chloroacetyl)oxyphenyl]sulfanylphenyl] 2-chloroacetate](/img/structure/B15194382.png)
